molecular formula C18H18BrClN4O2 B235594 N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide

カタログ番号 B235594
分子量: 437.7 g/mol
InChIキー: QQOYKBLRXAYHOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide, commonly known as BIBN-4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It is a small molecule drug that has been extensively studied for its potential use in the treatment of migraine headaches. In

作用機序

BIBN-4096BS works by binding to the N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide receptor and preventing this compound from binding. This blocks the downstream signaling pathways that lead to vasodilation and inflammation in the meninges. By inhibiting these pathways, BIBN-4096BS may be able to prevent or reduce the severity of migraine attacks.
Biochemical and Physiological Effects
BIBN-4096BS has been shown to be a potent and selective antagonist of the this compound receptor. In preclinical studies, it has been shown to significantly reduce this compound-induced vasodilation and inflammation in animal models. In clinical trials, BIBN-4096BS has been shown to be effective in reducing the frequency and severity of migraine attacks.

実験室実験の利点と制限

One advantage of BIBN-4096BS is its selectivity for the N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide receptor. This makes it a useful tool for studying the role of this compound in migraine pathophysiology. However, one limitation is that it is a small molecule drug, which may limit its ability to penetrate the blood-brain barrier and reach the central nervous system.

将来の方向性

There are several future directions for research on BIBN-4096BS. One area of interest is the development of more potent and selective N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide receptor antagonists. Another area of interest is the use of BIBN-4096BS in combination with other drugs for the treatment of migraine. Additionally, there is ongoing research on the role of this compound in other conditions, such as cluster headache and trigeminal neuralgia, which may lead to new applications for BIBN-4096BS.

合成法

BIBN-4096BS can be synthesized through a multistep process. The first step involves the preparation of 3-chloro-5-bromonicotinic acid, which is then reacted with 4-acetyl-1-piperazine to form N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide. The final product is then purified through crystallization and recrystallization methods.

科学的研究の応用

BIBN-4096BS has been extensively studied for its potential use in the treatment of migraine headaches. It is a selective antagonist of the N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide receptor, which is believed to play a key role in the pathophysiology of migraine. This compound is a neuropeptide that is released during migraine attacks and is known to cause vasodilation and inflammation in the meninges. By blocking the this compound receptor, BIBN-4096BS may be able to prevent or reduce the severity of migraine attacks.

特性

分子式

C18H18BrClN4O2

分子量

437.7 g/mol

IUPAC名

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-bromopyridine-3-carboxamide

InChI

InChI=1S/C18H18BrClN4O2/c1-12(25)23-5-7-24(8-6-23)17-15(20)3-2-4-16(17)22-18(26)13-9-14(19)11-21-10-13/h2-4,9-11H,5-8H2,1H3,(H,22,26)

InChIキー

QQOYKBLRXAYHOS-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=CN=C3)Br

正規SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=CN=C3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。